molecular formula C18H15ClN6O3 B2808985 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine CAS No. 892777-63-8

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine

Cat. No. B2808985
M. Wt: 398.81
InChI Key: ODJWDGWBUYBDMD-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .


Synthesis Analysis

The synthesis of such compounds often involves the use of acid hydrazide and carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts further to form the oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a triazole ring, both of which are heterocyclic rings containing nitrogen atoms . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the oxadiazole and triazole rings. These rings can participate in a variety of reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds .

Scientific Research Applications

Antimicrobial Activities

Research has shown the synthesis of novel 1,2,4-triazole derivatives, including those incorporating oxadiazole units, which exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives that demonstrated good to moderate activities against various microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, Molecules, 2007.

Synthesis of Heterocyclic Compounds

Another study focused on the synthesis of heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole, demonstrating the versatility of such structures in creating new molecules with potential biological and chemical applications Z. Abbas, Dhuha Faruq Hussain, R. M. Shakir, Ibn Al-Haitham Journal For Pure And Applied Science, 2017.

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) reported on the synthesis and biological evaluation of 1,3,4-oxadiazole N-Mannich bases, showing significant antimicrobial and anti-proliferative activities. This study highlights the potential of oxadiazole derivatives in the development of new therapeutic agents L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, Molecules, 2021.

Biological Activities of Azole Moieties

Ceylan et al. (2014) focused on the synthesis of new hybrid molecules containing several azole moieties and investigated their biological activities, including antimicrobial, antilipase, and antiurease activity. This research underscores the multifaceted potential of azole-containing compounds in medicinal chemistry S. Ceylan, Hacer Bayrak, A. Demirbaş, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, Bioorganicheskaia khimiia, 2014.

Energetic Materials

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by oxadiazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJWDGWBUYBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine

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